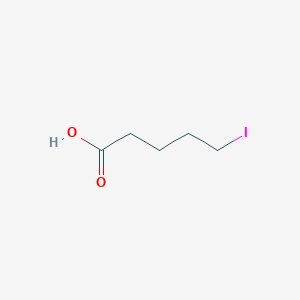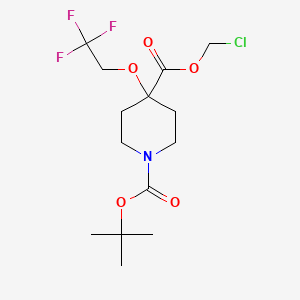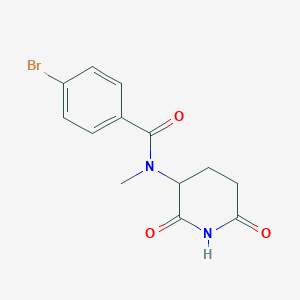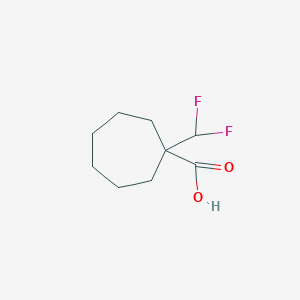
1-(Difluoromethyl)cycloheptane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)cycloheptane-1-carboxylicacid is an organic compound with the molecular formula C9H14F2O2 It is characterized by the presence of a difluoromethyl group attached to a cycloheptane ring, which is further connected to a carboxylic acid group
Preparation Methods
The synthesis of 1-(Difluoromethyl)cycloheptane-1-carboxylicacid typically involves the introduction of a difluoromethyl group to a cycloheptane ring followed by carboxylation. One common method involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These reactors allow for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
1-(Difluoromethyl)cycloheptane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)cycloheptane-1-carboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activity, including its ability to interact with biological targets such as enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the development of agrochemicals, such as herbicides or insecticides, due to its ability to enhance the biological activity of active ingredients.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cycloheptane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(Difluoromethyl)cycloheptane-1-carboxylicacid can be compared with other similar compounds, such as:
1-(Difluoromethyl)cyclopropane-1-carboxylic acid: This compound has a smaller cyclopropane ring, which can affect its chemical reactivity and biological activity.
1-(Difluoromethyl)cyclohexane-1-carboxylic acid: The cyclohexane ring provides different steric and electronic properties compared to the cycloheptane ring, leading to variations in reactivity and applications.
1-(Difluoromethyl)cyclooctane-1-carboxylic acid: The larger cyclooctane ring can influence the compound’s conformational flexibility and interactions with biological targets.
The uniqueness of this compound lies in its specific ring size and the presence of the difluoromethyl group, which together contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14F2O2 |
|---|---|
Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(difluoromethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c10-7(11)9(8(12)13)5-3-1-2-4-6-9/h7H,1-6H2,(H,12,13) |
InChI Key |
ZMAZYSMADPMJBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,3,3-Trifluoropropyl)amino]propanenitrilehydrochloride](/img/structure/B13553089.png)
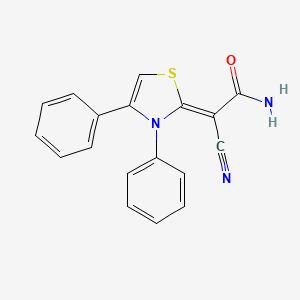
![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
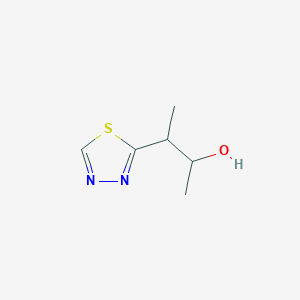
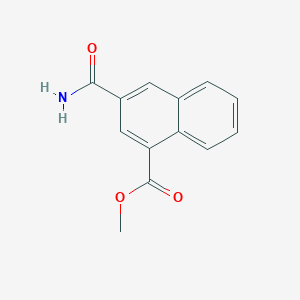
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)

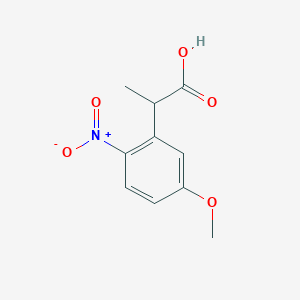

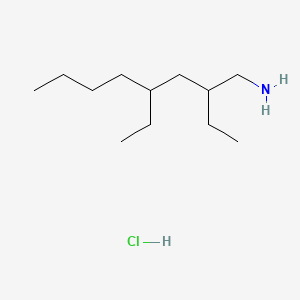
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
